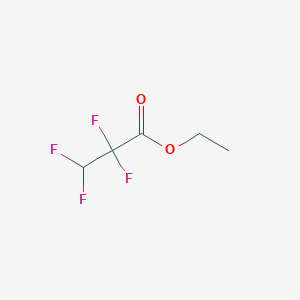

2,2,3,3-四氟丙酸乙酯

描述

Ethyl 2,2,3,3-tetrafluoropropanoate is a chemical compound that is part of a broader class of organofluorine compounds, which are characterized by the presence of fluorine atoms in their molecular structure. These compounds are of significant interest due to their unique physical and chemical properties, which make them useful in various applications, including pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

The synthesis of related fluorinated compounds has been explored in several studies. For instance, ethyl 3,3,3-trifluoropropionate was synthesized from commercially available 2-bromo-3,3,3-trifluoropropene, which underwent a reaction with bromine followed by treatment with potassium ethoxide, yielding the product in 60% overall yield in two steps . Another synthesis approach involved the reaction of ethyl 2-(trifluoromethyl) propanoate to produce 3,3-difluoro-2-methylacrylate (DFMA) with yields ranging from 70 to 90% . These methods demonstrate the feasibility of synthesizing fluorinated esters through various chemical pathways.

Molecular Structure Analysis

The molecular structure of fluorinated compounds can be quite complex. For example, the structural characterization of 2,2,3,3-tetrakis(trifluoromethanesulfonato)tetrasilanes revealed a distorted octahedral coordination of the two central silicon atoms due to Si···O interactions . Although this compound is not ethyl 2,2,3,3-tetrafluoropropanoate, it provides insight into the potential complexity of fluorinated molecular structures and the types of analyses that can be conducted to understand their geometry.

Chemical Reactions Analysis

Fluorinated compounds can participate in a variety of chemical reactions. The 1,3-dipolar cycloadditions of ethyl 2-diazo-3,3,3-trifluoropropanoate with alkynes and subsequent rearrangements led to the formation of CF3-substituted pyrazoles . Additionally, the cross-tetramerization of tetrafluoroethylene, alkynes, and ethylene in the presence of a nickel catalyst resulted in the formation of 1,3-dienes with a tetrafluorobutyl chain . These reactions highlight the reactivity of fluorinated esters and their potential to form diverse products.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine atoms. For instance, the addition of thioacetic acid to ethyl 2-(α-hydroxyhexafluoroisopropyl)acrylate occurs at 20°C, while reactions with thiols require higher temperatures and are accelerated by acid catalysts . The radical addition of CF2BrCl or CF2Br2 to ethyl vinyl ether, leading to the synthesis of ethyl 3,3,3-trifluoropropanoate and its 2-bromo derivative, also reflects the unique reactivity of these compounds . The fluorine atoms can significantly alter the chemical reactivity and stability of the molecules, affecting their synthesis and applications.

科学研究应用

在锂离子电池中的应用

2,2,3,3-四氟丙酸乙酯用于增强锂离子电池的性能。例如,已显示相关的化合物 3,3,3-三氟丙酸乙酯可以延长 LiMn2O4/Li 电池的使用寿命,当将其添加到电解质中时,可以显着增加容量保持率。它抑制了 HF 诱导的 LiMn2O4 电极腐蚀的形成,并降低了界面阻抗,使其成为在高温下改善电池寿命的有效添加剂 (黄等人,2016)。

在电化学应用中的用途

2,2,3,3-四氟丙酸乙酯在锂/硫电池等电化学应用的新型电解质的开发中发挥着作用。已研究了氟化醚,包括 1,1,2,2-四氟乙基乙醚,以增强电解质/阳极界面的稳定性并改善电化学性能,例如在 Li/S 电池的循环、倍率和自放电中 (卢等人,2015)。

在聚合物合成中

该化合物还与各种聚合物的合成有关。它在导致形成不同全氟化合物的化学反应中用作起始原料。合成过程通常涉及与其他化学物质的反应,从而形成复杂且功能性的聚合物。例如,相似的化合物 2-甲基-2,3-丁二酸乙酯用于合成高度功能化的四氢吡啶,表明该化合物在有机合成中的多功能性 (朱等人,2003)。

在材料科学和分析中

该化合物在材料科学中得到应用,特别是在某些药物化合物的多晶型形式的分析和表征中。它可用于光谱和衍射技术来研究多晶型形式之间的细微结构差异,这对于药物的分析和物理表征至关重要 (沃格特等人,2013)。

气体分离技术

2,2,3,3-四氟丙酸乙酯用于开发气体分离技术。例如,在聚(醚-b-酰胺 6)/[Emim][BF4] 凝胶膜用于 CO2/轻质气体分离的研究中,该化合物在提高这些膜的性能方面发挥着重要作用 (拉比等人,2015)。

属性

IUPAC Name |

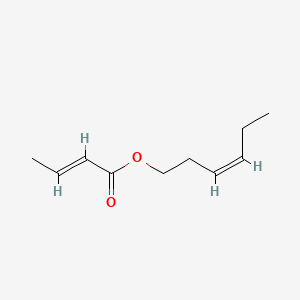

ethyl 2,2,3,3-tetrafluoropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F4O2/c1-2-11-4(10)5(8,9)3(6)7/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKJXPDHJDXORHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60563040 | |

| Record name | Ethyl 2,2,3,3-tetrafluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60563040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2,2,3,3-tetrafluoropropanoate | |

CAS RN |

337-82-6 | |

| Record name | Ethyl 2,2,3,3-tetrafluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60563040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Hydroxy-3-[4-(propan-2-yl)phenyl]-3,4-dihydroquinazolin-4-one](/img/structure/B1340550.png)